2,8-Bis(phenyl((phenylmethyl)thio)methyl)cyclooctanone
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Overview
Description
2,8-Bis(phenyl((phenylmethyl)thio)methyl)cyclooctanone is an organic compound characterized by its unique structure, which includes a cyclooctanone core substituted with phenyl and phenylmethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(phenyl((phenylmethyl)thio)methyl)cyclooctanone typically involves multi-step organic reactions. One common method includes the reaction of cyclooctanone with benzyl mercaptan in the presence of a base, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(phenyl((phenylmethyl)thio)methyl)cyclooctanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylmethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2,8-Bis(phenyl((phenylmethyl)thio)methyl)cyclooctanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,8-Bis(phenyl((phenylmethyl)thio)methyl)cyclooctanone involves its interaction with molecular targets, such as enzymes or receptors. The phenylmethylthio groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,8-Bis(phenylmethyl)cyclooctanone: Lacks the thio groups, which may affect its reactivity and applications.
2,8-Bis(phenylthio)methylcyclooctanone: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2,8-Bis(phenyl((phenylmethyl)thio)methyl)cyclooctanone is unique due to the presence of both phenyl and phenylmethylthio groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
52186-07-9 |
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Molecular Formula |
C36H38OS2 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
2,8-bis[benzylsulfanyl(phenyl)methyl]cyclooctan-1-one |
InChI |
InChI=1S/C36H38OS2/c37-34-32(35(30-20-10-3-11-21-30)38-26-28-16-6-1-7-17-28)24-14-5-15-25-33(34)36(31-22-12-4-13-23-31)39-27-29-18-8-2-9-19-29/h1-4,6-13,16-23,32-33,35-36H,5,14-15,24-27H2 |
InChI Key |
WFTHCABRNZQUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C(CC1)C(C2=CC=CC=C2)SCC3=CC=CC=C3)C(C4=CC=CC=C4)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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